molecular formula C10H9BrN2O2 B13912900 Methyl 6-bromo-2-methyl-indazole-5-carboxylate

Methyl 6-bromo-2-methyl-indazole-5-carboxylate

Cat. No.: B13912900
M. Wt: 269.09 g/mol
InChI Key: YAIBWMNWSZUJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-2-methyl-indazole-5-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that are structurally related to indoles. They are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of Methyl 6-bromo-2-methyl-indazole-5-carboxylate typically involves the bromination of 2-methyl-indazole followed by esterification. One common method includes the reaction of 2-methyl-indazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6-position. The resulting 6-bromo-2-methyl-indazole is then reacted with methanol and a catalyst to form the methyl ester .

Chemical Reactions Analysis

Methyl 6-bromo-2-methyl-indazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 6-bromo-2-methyl-indazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-methyl-indazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 6-bromo-2-methylindazole-5-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-13-5-6-3-7(10(14)15-2)8(11)4-9(6)12-13/h3-5H,1-2H3

InChI Key

YAIBWMNWSZUJLI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.